N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide)
Description
N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is a symmetrical bisamide compound featuring a propane-1,3-diyl backbone with N-methylprop-2-enamide groups at both termini. The compound’s synthesis likely involves coupling propane-1,3-diamine with N-methylprop-2-enoyl chloride or analogous reagents, similar to methods used for related bisamides .
Properties
CAS No. |
608519-26-2 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-methyl-N-[3-[methyl(prop-2-enoyl)amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C11H18N2O2/c1-5-10(14)12(3)8-7-9-13(4)11(15)6-2/h5-6H,1-2,7-9H2,3-4H3 |
InChI Key |
GWKQDUIARWCAPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(C)C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) typically involves the reaction of N-methylprop-2-enamide with propane-1,3-diyl bisamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amide compounds.
Scientific Research Applications
N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) involves its ability to form covalent bonds with various substrates. The compound’s amide groups can interact with nucleophiles, leading to the formation of stable adducts. This reactivity is attributed to the electron-withdrawing nature of the amide groups, which makes the compound highly reactive towards nucleophilic attack .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Reactivity : The ethenylsulfonyl group in enhances crosslinking efficiency compared to the less reactive chloroacetamide or prop-2-enamide groups.
- Physical Properties: Hydrogen bonding in aminobenzamide derivatives (e.g., ladder-like chains in ) contrasts with the hydrophobic N-methylprop-2-enamide, which may reduce solubility but improve membrane permeability in drug design.
Physicochemical Properties
- Solubility: Aminobenzamide derivatives () are water-soluble due to hydrogen bonding, whereas N-methylprop-2-enamide’s hydrophobicity may limit aqueous solubility.
- Thermal Stability: Methacrylamide-based monomers () exhibit stability up to 150°C, critical for dental applications.
- Crystallinity : Supramolecular assembly via H-bonds (e.g., ladder-like chains in ) contrasts with amorphous structures in halogenated derivatives .
Biological Activity
N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is a compound of interest due to its potential biological activities, which have been explored in various studies. This article compiles findings from diverse sources, including synthesis methods, biological assays, and toxicity evaluations.
Chemical Structure and Properties
N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is characterized by its amide functional groups and a propane backbone. Its molecular formula is , indicating the presence of two amide groups that may contribute to its biological activity.
Synthesis
The compound can be synthesized through a reaction involving N-methylprop-2-enamide and 1,3-diaminopropane. The reaction typically requires controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) has a moderate cytotoxic effect. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The compound's cytotoxicity appears to be dose-dependent, indicating its potential utility in cancer therapy.
The mechanism underlying the biological activity of N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is not fully elucidated. However, preliminary studies suggest that it may involve the inhibition of key enzymes in metabolic pathways essential for bacterial survival and proliferation. Further research is necessary to clarify these mechanisms.
Toxicity Assessments
Toxicological evaluations have been conducted following OECD guidelines. In a repeated dose toxicity study on rodents, the following observations were made:
| Dose (mg/kg/day) | Observed Effects |
|---|---|
| 100 | No significant effects |
| 300 | Mild liver enzyme elevation |
| 1000 | Severe toxicity observed |
These findings indicate that while the compound shows promise in therapeutic applications, careful consideration of dosage is crucial to minimize adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
